![molecular formula C11H10N2O3 B2942631 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 719-58-4](/img/structure/B2942631.png)
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
“1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid” is a chemical compound with the CAS Number: 23789-88-0 . It has a molecular weight of 217.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, powders of 4-oxo-1,4-dihydroquinoline 3 carboxylic acid have been synthesized by reacting ethyl esters with diphenyl ether in the presence of radiation or ndimethylformamide . Another synthesis method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .
Molecular Structure Analysis
The IUPAC name for this compound is 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . The InChI Code is 1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) .
Chemical Reactions Analysis
The compound has been used as a molecular model for designing new drugs . It has also been reported that the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Significance : Inhibiting HIV-1 integrase is crucial for preventing viral replication and progression of AIDS. This compound contributes to antiretroviral drug development .
HIV-1 Integrase Strand Transfer Inhibitor
Organic Synthesis and Chemical Reactions
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus.
Mode of Action
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from incorporating the viral DNA into the host genome. This inhibits the replication of the virus and slows down the progression of the disease.
Safety and Hazards
properties
IUPAC Name |
1-ethyl-4-oxocinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQWKPUMNAVRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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